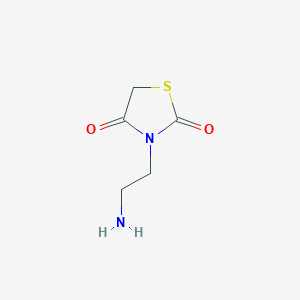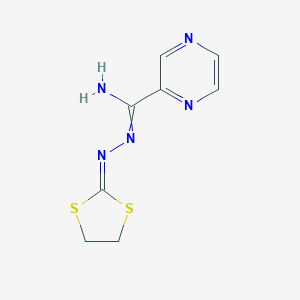![molecular formula C18H16N2O2S B386001 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-46-8](/img/structure/B386001.png)
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . For example, some imidazole derivatives have been found to have antitumor potential .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which suggest they interact with various biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Some imidazole derivatives have been found to have antitumor potential, suggesting they may have cytotoxic effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The specific industrial methods for producing 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid would likely involve similar catalytic processes, with additional steps to introduce the thio and propanoic acid functionalities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the thio and propanoic acid groups but shares the imidazole core.
2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the thio and propanoic acid groups.
Uniqueness
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is unique due to the presence of both the thio and propanoic acid functionalities, which can enhance its reactivity and potential applications in various fields. The combination of these groups with the imidazole ring allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(17(21)22)23-18-19-15(13-8-4-2-5-9-13)16(20-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVYXLNZAGCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)





